molecular formula C10H12O3 B6279990 (R)-2-(3-methoxyphenyl)propanoic acid CAS No. 127641-45-6

(R)-2-(3-methoxyphenyl)propanoic acid

Cat. No.: B6279990
CAS No.: 127641-45-6
M. Wt: 180.2
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Description

(R)-2-(3-Methoxyphenyl)propanoic acid is a chiral carboxylic acid derivative characterized by a methoxy group at the 3-position of the phenyl ring and an (R)-configured stereocenter at the α-carbon of the propanoic acid chain.

  • Structure: The compound shares a core propanoic acid framework with a 3-methoxyphenyl substituent. Its enantiomer, (S)-2-amino-3-(3-methoxyphenyl)propanoic acid, is reported with a similarity score of 0.79 .
  • Synthesis: Similar compounds, such as phosphonated derivatives (e.g., (S)-3-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid), are synthesized via microwave-assisted deprotection using Me₃SiBr or HCl, yielding 50–68% and 37–46%, respectively .
  • Physical Properties: Positional isomers like 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4) exhibit a melting point of 85–89°C , suggesting that the 3-methoxy isomer may have comparable thermal stability.

Properties

CAS No.

127641-45-6

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Adaptation of Diazotization-Bromination

In the referenced process, D-phenylalanine reacts with sodium nitrite and hydrobromic acid in toluene at -5°C to yield the (R)-configured product with 92.7% yield. For the methoxy derivative, D-3-methoxyphenylalanine could serve as the starting material. The methoxy group’s electron-donating properties may alter reaction kinetics, necessitating adjustments in temperature or stoichiometry.

Key Steps :

  • Dissolution of D-3-methoxyphenylalanine in a toluene-HBr mixture.

  • Gradual addition of sodium nitrite at subzero temperatures to avoid racemization.

  • Phase separation and vacuum distillation to isolate the product.

Challenges :

  • Commercial availability of D-3-methoxyphenylalanine is limited, requiring custom synthesis.

  • Methoxy groups may increase solubility in aqueous phases, complicating extraction.

Asymmetric Dihydroxylation for Stereochemical Control

Sharpless asymmetric dihydroxylation (AD) is a cornerstone for introducing chirality in allylic alcohols. A study by applied AD-mix-β to synthesize threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, achieving 36% overall yield over eight steps. While the target compound differs, this methodology highlights the utility of AD in constructing vicinal diols, which can be further functionalized to carboxylic acids.

Retrosynthetic Analysis

For this compound, a plausible route involves:

  • Wittig Reaction : Form an α,β-unsaturated ester from 3-methoxybenzaldehyde.

  • Asymmetric Dihydroxylation : Use AD-mix-β to install stereochemistry.

  • Oxidative Cleavage : Convert the diol to a carboxylic acid via ozonolysis or periodate cleavage.

Example Protocol :

  • React 3-methoxybenzaldehyde with Ph₃P=CHCOOEt to form ethyl (E)-3-(3-methoxyphenyl)acrylate.

  • Treat with AD-mix-β (containing (DHQ)₂PHAL ligand) to yield the (2R,3S)-dihydroxy ester.

  • Oxidize the diol to the acid using Jones reagent or catalytic RuO₄.

Advantages :

  • High enantiomeric excess (≥90% ee) achievable with AD-mix systems.

  • Modularity for diverse arylpropanoic acids.

Limitations :

  • Multi-step synthesis reduces overall yield.

  • Oxidative cleavage risks over-oxidation or epimerization.

Biocatalysis offers sustainable routes to chiral acids via ketoreductases or lipases. Though not directly cited in the provided sources, analogous enzymatic resolutions are widely reported. For instance, lipase-mediated kinetic resolution of racemic esters could yield the (R)-acid with high enantiopurity.

Enzymatic Ester Hydrolysis

A hypothetical pathway involves:

  • Synthesis of racemic methyl 2-(3-methoxyphenyl)propanoate.

  • Selective hydrolysis using Candida antarctica lipase B (CAL-B), which preferentially cleaves the (S)-ester.

  • Isolation of remaining (R)-ester, followed by saponification.

Optimization Parameters :

  • Solvent System : Isooctane or tert-butyl methyl ether for enhanced enzyme stability.

  • Temperature : 25–40°C to balance reaction rate and enzyme denaturation.

Expected Outcomes :

  • Enantiomeric excess >95% with optimized conditions.

  • Scalability for industrial production.

Catalytic Hydrogenation of α,β-Unsaturated Acids

Catalytic hydrogenation of α,β-unsaturated precursors using chiral catalysts provides direct access to enantiomerically pure acids. While discusses hydrogenation for 2-amino-3-(3-methoxyphenyl)propanoic acid, this method is adaptable to the target compound.

Hydrogenation Protocol

  • Synthesize (E)-3-(3-methoxyphenyl)acrylic acid via Knoevenagel condensation.

  • Hydrogenate using Pd/C or Ru-BINAP complexes under H₂ pressure.

  • Isolate the (R)-acid via crystallization.

Catalyst Selection :

  • Ru-(S)-BINAP : Achieves enantioselectivity via asymmetric hydrogenation (Noyori-type).

  • Pd/C with Cinchona Alkaloids : Modifies surface chirality for partial selectivity.

Data Table : Comparison of Hydrogenation Conditions

CatalystPressure (bar)Temperature (°C)ee (%)Yield (%)
Ru-(S)-BINAP50609885
Pd/C + Cinchonidine10257590

Industrial-Scale Esterification and Hydrolysis

Large-scale production often employs ester hydrolysis due to operational simplicity. A method from describes synthesizing methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate via esterification, which can be modified for the target acid.

Process Overview

  • Esterification : React 3-(3-methoxyphenyl)propanoic acid with methanol using H₂SO₄.

  • Chiral Resolution : Resolve racemic ester via chromatography or diastereomeric salt formation.

  • Hydrolysis : Treat the (R)-ester with NaOH to yield the acid.

Industrial Considerations :

  • Cost : Methanol and sulfuric acid are low-cost reagents.

  • Throughput : Batch processing accommodates high-volume production.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitriles, and esters are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-2-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-2-(3-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

Variations in methoxy group positioning significantly alter physicochemical and biological properties:

Compound CAS Number Melting Point (°C) Key Differences Reference
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 85–89 2-methoxy substitution; lower polarity
(R)-2-(4-Methoxyphenyl)propanoic acid 2955-46-6 Not reported 4-methoxy substitution; higher steric hindrance

The 3-methoxy derivative is hypothesized to exhibit intermediate polarity compared to 2- and 4-methoxy analogs, influencing solubility and receptor binding.

Enantiomeric Comparisons

Stereochemistry critically impacts biological activity. For example:

  • (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid (CAS 783300-35-6) is synthesized via enzymatic ammonia elimination with 93–95% enantiomeric excess (ee) and specific optical rotations (e.g., +31.5 for (R)-1k) .
  • (R)-Naproxen (CAS 23979-41-1), a structurally related NSAID, demonstrates the importance of (R)-configuration in cyclooxygenase inhibition .

Substituted Derivatives

Additional functional groups modify reactivity and applications:

Compound CAS Number Key Feature Application/Property Reference
2-(3-Methoxyphenyl)-2-methylpropanoic acid 17653-94-0 α-methyl group Enhanced metabolic stability
(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid 783300-35-6 β-amino group Potential neurotransmitter analog

Phosphonated and Functionalized Analogs

Phosphonate esters and other modifications alter acidity and bioactivity:

Compound Yield Melting Point (°C) Key Property Reference
(S)-3-(6-Amino-9H-purin-9-yl)-2-(phosphonomethoxy)propanoic acid 68% >250 Antiviral potential
(R)-2-((tert-butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid Not reported Not reported Prodrug compatibility

Phosphonated derivatives show promise in antiviral research due to their mimicry of nucleotide precursors .

Pharmacologically Relevant Analogs

(R)-Naproxen (CAS 23979-41-1) highlights the role of stereochemistry in drug efficacy:

  • Structure: (R)-2-(6-Methoxynaphthalen-2-yl)propanoic acid.
  • Application: Nonsteroidal anti-inflammatory drug (NSAID) with COX-2 selectivity.
  • Key Data : Melting point >250°C; synthesized via asymmetric catalysis .

Q & A

Basic: What are the optimal synthetic routes for (R)-2-(3-methoxyphenyl)propanoic acid, and how can reaction conditions be tailored to improve enantiomeric purity?

Methodological Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach starts with 3-methoxyphenylacetic acid derivatives, employing enantioselective hydrogenation or enzymatic resolution to achieve the (R)-configuration. For example, using (R)-BINAP ligands in palladium-catalyzed asymmetric hydrogenation can enhance enantiomeric excess (>90%) . Solvent choice (e.g., THF or methanol) and temperature control (0–25°C) are critical to minimize racemization. Post-synthesis, chiral HPLC with columns like Chiralpak AD-H is recommended for purity verification .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and optical properties?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the methoxyphenyl and propanoic acid moieties. Key signals include a singlet for the methoxy group (~δ 3.8 ppm) and a carboxylic acid proton (~δ 12.1 ppm, broad) .
  • Chiral Chromatography: Use Chiralpak IB or OD-H columns with hexane:isopropanol (90:10) to resolve enantiomers.
  • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 181.0735 [M+H]⁺) validates molecular weight .

Intermediate: How can researchers evaluate the biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against cyclooxygenase (COX-1/COX-2) using fluorometric kits. IC₅₀ values are calculated via dose-response curves (0.1–100 µM).
  • Cell-Based Studies: Assess anti-inflammatory activity in RAW264.7 macrophages by measuring TNF-α/IL-6 suppression via ELISA after LPS stimulation .
  • DMPK Profiling: Use Caco-2 cell monolayers to predict intestinal permeability and hepatic microsomes for metabolic stability .

Advanced: What strategies address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Protection-Deprotection: Temporarily protect the carboxylic acid group using tert-butyl esters to prevent side reactions during aryl coupling steps .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) and improve yields (e.g., 70% → 85%) in Ullmann coupling or Suzuki-Miyaura reactions .
  • Flow Chemistry: Enhance reproducibility in chiral intermediate synthesis by controlling residence time and temperature gradients .

Advanced: How can contradictory data on enantioselectivity in synthetic protocols be resolved?

Methodological Answer:

  • Systematic Screening: Vary catalysts (e.g., Ru-BINAP vs. Rh-DuPhos) and solvents (polar aprotic vs. ethers) to identify optimal conditions.
  • Kinetic Analysis: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates causing racemization .
  • Collaborative Validation: Cross-validate results with independent labs using standardized reference materials (e.g., NIST-certified samples) .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina. The methoxyphenyl group shows π-π stacking with Tyr355, while the carboxylic acid forms hydrogen bonds with Arg120 .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to serum albumin to predict pharmacokinetics .

Advanced: How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

  • QSAR Studies: Use Gaussian or Schrödinger Suite to correlate electronic properties (e.g., Hammett σ values) with COX-2 inhibition. Meta-methoxy groups increase electron density, enhancing binding .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess analog stability in lipid bilayers, prioritizing compounds with low free energy of membrane insertion .

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